2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide
Description
This compound, identified by the IUPAC name 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide (CAS: 573946-71-1), is a triazole-based acetamide derivative featuring a 4-fluorophenyl substituent on the triazole ring and a 4-chloro-2-methylphenyl group on the acetamide moiety . The molecule integrates a thioether bridge (-S-) between the triazole and acetamide segments, a structural motif associated with enhanced bioactivity in medicinal chemistry. Its molecular formula is C₁₈H₁₆ClFN₅OS, with a molecular weight of 408.87 g/mol. The compound is synthesized via nucleophilic substitution or cycloaddition reactions involving triazole-thiol intermediates and halogenated acetamides, as inferred from analogous synthetic routes in the literature .
Properties
Molecular Formula |
C17H15ClFN5OS |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-8-12(18)4-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-2-5-13(19)6-3-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
USOVAZZOYJZBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related derivatives:
Key Observations
Halogenated aryl groups (e.g., 4-chloro-2-methylphenyl in the target vs. 4-bromophenyl in ) influence lipophilicity and metabolic stability, critical for pharmacokinetics.
Biological Performance :
- The 2-pyridyl-substituted triazole acetamide () demonstrates superior anti-inflammatory activity, likely due to improved interaction with COX-2’s hydrophobic pocket.
- Compounds with furan or thiophene substituents () show moderate anti-exudative effects, suggesting the target compound’s 4-fluorophenyl group may offer a balance between potency and selectivity.
Synthetic Accessibility :
- The target compound’s synthesis is more complex than derivatives with simpler aryl groups (e.g., phenyl or methylphenyl) due to steric hindrance from the 4-chloro-2-methylphenyl acetamide moiety .
Physical-Chemical Properties
- Melting Points: Fluorinated and chlorinated derivatives generally exhibit higher melting points (e.g., 247.9°C for ) compared to non-halogenated analogues, correlating with crystalline stability.
- Spectroscopic Data : IR and NMR profiles confirm the presence of key functional groups (e.g., C=O at ~1678 cm⁻¹, aromatic C-H stretches at ~3071 cm⁻¹) across all analogues .
Research Implications
The target compound’s unique combination of 4-fluorophenyl and 4-chloro-2-methylphenyl groups positions it as a candidate for further anti-inflammatory or antimicrobial studies, leveraging the triazole-thioacetamide scaffold’s versatility. Comparative data suggest that halogenation and aryl group positioning are critical for optimizing bioactivity and drug-like properties.
Biological Activity
The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by:
- A triazole ring , which is known for its role in various biological activities.
- A fluorinated phenyl group , enhancing lipophilicity and biological interaction.
- An acetamide moiety , contributing to its stability and reactivity.
The molecular formula is with a molecular weight of approximately 387.4 g/mol.
Synthesis
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)] involves several key steps:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the fluorinated phenyl and chloro-methyl groups.
- Purification using techniques such as recrystallization or chromatography to achieve high purity levels.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- ACHN (renal cancer)
Table 1 summarizes the IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
The mechanism of action is believed to involve inhibition of histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells .
Antifungal Activity
Similar compounds within the triazole class are known for their antifungal properties. Preliminary studies suggest that 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)] may also exhibit antifungal activity against various strains, although specific data on this compound remains limited.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to receptors can alter signaling pathways associated with cell proliferation and survival.
Case Studies
A study conducted by Arafa et al. evaluated several derivatives of triazole compounds for anticancer activity. Among them, derivatives similar to 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)] demonstrated promising results against multiple cancer types .
Comparative Analysis with Similar Compounds
Table 2 compares structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-1,2,4-triazol-3-one | Triazole ring with fluorinated phenyl | Anticancer |
| 3H-1,2,4-Triazol-3-one derivative | Variations in substituents on the triazole | Antifungal |
| 1-[4-amino-5-(trifluoromethyl)phenyl]-1H-[1,2,4]triazole | Contains trifluoromethyl instead | Distinct electronic properties |
Q & A
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents, such as the 4-fluorophenyl and 4-chloro-2-methylphenyl groups. Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds observed in similar triazole-acetamide derivatives) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
Thiolation : Reacting a triazole precursor with a thiolating agent (e.g., Lawesson’s reagent) to introduce the thioether linkage.
Acetamide Coupling : Using carbodiimide-mediated coupling (e.g., EDC/HCl) to attach the acetamide moiety to the triazole-thiol intermediate.
Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity.
Key parameters: Temperature (0–5°C during coupling), anhydrous solvents (e.g., dichloromethane), and inert atmosphere .
Q. How is the compound’s stability assessed under different storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves long-term storage in desiccated environments. Avoid aqueous solutions due to hydrolysis risks at the acetamide group .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., bacterial strain variability or cancer cell line selectivity). Use orthogonal assays:
- Microbial : Minimum Inhibitory Concentration (MIC) testing across Gram-positive/negative strains.
- Anticancer : MTT assays on diverse cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons.
Structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) can clarify structure-activity relationships (SAR) .
Q. What strategies optimize reaction yield and purity during scale-up synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with acetonitrile to reduce byproducts.
- Catalyst Screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling efficiency.
- Process Analytics : In-line FTIR monitors reaction progression in real time.
Table 1: Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EtOH | None | 25 | 62 | 88 |
| MeCN | CuI | 50 | 78 | 95 |
| Data derived from triazole-thioacetamide analogs . |
Q. How does crystallographic data inform pharmacological interactions?
Q. Why do computational predictions of solubility conflict with experimental results?
- Methodological Answer : Computational tools (e.g., ALOGPS) often underestimate the impact of crystal packing. Experimental determination via shake-flask method (water/octanol partition) provides accurate logP values. For example, a predicted logP of 3.2 vs. experimental 4.1 in a chlorophenyl analog highlights the need for empirical validation .
Structural and Mechanistic Insights
Q. How does the triazole-thioether moiety influence biological activity?
- Methodological Answer : The triazole ring’s nitrogen atoms participate in hydrogen bonding with targets (e.g., kinase ATP pockets), while the thioether linker enhances membrane permeability. Replace with sulfone or methylene groups to test necessity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
